molecular formula C17H25BO4 B1415817 4,4,5,5-Tetramethyl-2-{4-[(oxolan-3-yl)methoxy]phenyl}-1,3,2-dioxaborolane CAS No. 2246431-12-7

4,4,5,5-Tetramethyl-2-{4-[(oxolan-3-yl)methoxy]phenyl}-1,3,2-dioxaborolane

Cat. No. B1415817
CAS RN: 2246431-12-7
M. Wt: 304.2 g/mol
InChI Key: ZQVQQMUKTKQDCO-UHFFFAOYSA-N
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Description

“4,4,5,5-Tetramethyl-2-{4-[(oxolan-3-yl)methoxy]phenyl}-1,3,2-dioxaborolane” is a chemical compound with the CAS Number: 1857371-54-0 . It has a molecular weight of 274.17 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H23BO3/c1-15(2)16(3,4)20-17(19-15)13-9-7-12(8-10-13)14-6-5-11-18-14/h7-10,14H,5-6,11H2,1-4H3 . This code provides a detailed description of the molecule’s structure.

Safety and Hazards

While specific safety and hazard information for this compound is not available, similar compounds have been noted to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

Similar compounds are known to be used in the borylation of alkylbenzenes .

Mode of Action

The compound interacts with its targets through a process known as borylation. Borylation is a chemical reaction where a boron atom is added to an organic molecule. In the case of alkylbenzenes, the compound acts as a borylating agent, adding a boron atom to the benzylic C-H bond .

Biochemical Pathways

The compound is involved in the borylation of alkylbenzenes, which is a key step in many synthetic organic chemistry reactions . The borylated products can be further reacted with other compounds to form a variety of complex organic molecules.

Pharmacokinetics

The compound’s molecular weight is 27417 , which could influence its absorption and distribution in the body

Result of Action

The result of the compound’s action is the formation of borylated alkylbenzenes . These borylated products can be used as intermediates in the synthesis of a wide range of organic compounds.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the borylation reaction typically requires the presence of a palladium catalyst . Additionally, the compound may be sensitive to moisture , which could affect its stability and efficacy. Therefore, it is typically stored in a cool, dry, and well-ventilated condition .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-(oxolan-3-ylmethoxy)phenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BO4/c1-16(2)17(3,4)22-18(21-16)14-5-7-15(8-6-14)20-12-13-9-10-19-11-13/h5-8,13H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVQQMUKTKQDCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3CCOC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-{4-[(oxolan-3-yl)methoxy]phenyl}-1,3,2-dioxaborolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,4,5,5-Tetramethyl-2-{4-[(oxolan-3-yl)methoxy]phenyl}-1,3,2-dioxaborolane
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4,4,5,5-Tetramethyl-2-{4-[(oxolan-3-yl)methoxy]phenyl}-1,3,2-dioxaborolane

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